molecular formula C14H20O2 B7939622 3'-iso-Propoxy-3-methylbutyrophenone

3'-iso-Propoxy-3-methylbutyrophenone

Cat. No.: B7939622
M. Wt: 220.31 g/mol
InChI Key: RUNXVEDWTQXGLF-UHFFFAOYSA-N
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Description

3’-iso-Propoxy-3-methylbutyrophenone is an organic compound with the molecular formula C14H20O2 It is a derivative of butyrophenone, characterized by the presence of an iso-propoxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Propoxy-3-methylbutyrophenone typically involves the alkylation of 3-methylbutyrophenone with iso-propyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of 3’-iso-Propoxy-3-methylbutyrophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the process.

Types of Reactions:

    Oxidation: 3’-iso-Propoxy-3-methylbutyrophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3’-iso-Propoxy-3-methylbenzoic acid.

    Reduction: Formation of 3’-iso-Propoxy-3-methylbutanol.

    Substitution: Formation of various substituted phenones depending on the nucleophile used.

Scientific Research Applications

3’-iso-Propoxy-3-methylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-iso-Propoxy-3-methylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-propoxy group and the ketone functionality play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

    3’-Methoxy-3-methylbutyrophenone: Similar structure but with a methoxy group instead of an iso-propoxy group.

    3’-Ethoxy-3-methylbutyrophenone: Contains an ethoxy group instead of an iso-propoxy group.

    3’-Propoxy-3-methylbutyrophenone: Has a propoxy group instead of an iso-propoxy group.

Uniqueness: 3’-iso-Propoxy-3-methylbutyrophenone is unique due to the presence of the iso-propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

3-methyl-1-(3-propan-2-yloxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)8-14(15)12-6-5-7-13(9-12)16-11(3)4/h5-7,9-11H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNXVEDWTQXGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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